molecular formula C23H36O5 B14106073 Methyl 16-ethenyl-11,16-dihydroxy-9-oxoprosta-5,13-dien-1-oate

Methyl 16-ethenyl-11,16-dihydroxy-9-oxoprosta-5,13-dien-1-oate

Cat. No.: B14106073
M. Wt: 392.5 g/mol
InChI Key: TWCQWABAGCMHLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of viprostol involves multiple steps. One of the key steps includes the reaction of 4-hydroxy-1-octyne with chlorotrimethylsilane and imidazole in dimethylformamide (DMF) to produce 4-trimethylsilyloxy-1-octyne. This intermediate is then converted into 1-iodo-4-trimethylsilyloxy-trans-1-octene through a series of reactions involving bis(3-methyl-2-butyl)borane, trimethylamine oxide, sodium hydroxide, and iodine .

Industrial Production Methods

Industrial production methods for viprostol are not extensively documented in the public domain. the synthesis typically involves the use of standard organic synthesis techniques and reagents, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Viprostol undergoes various chemical reactions, including:

    Oxidation: Viprostol can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in viprostol.

    Substitution: Substitution reactions can introduce new functional groups into the viprostol molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving viprostol include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Viprostol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Viprostol

Viprostol is unique due to its potent and prolonged antihypertensive effects, which are achieved through transdermal and intravenous administration . Its ability to be absorbed through the skin makes it a valuable candidate for transdermal drug delivery systems .

Properties

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

IUPAC Name

methyl 7-[2-(4-ethenyl-4-hydroxyoct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3

InChI Key

TWCQWABAGCMHLL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O

Origin of Product

United States

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